molecular formula C17H16N2O5S B2648096 N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 900005-28-9

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2648096
CAS No.: 900005-28-9
M. Wt: 360.38
InChI Key: XVBHQBPALVTYDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide is an organic compound that belongs to the class of phenylpiperidines This compound contains a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group

Preparation Methods

The synthesis of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide involves several steps. One common method includes the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol. This reaction consistently yields the corresponding indole derivative, which can then be further processed to obtain the desired compound .

Chemical Reactions Analysis

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and ethanol, as well as catalysts such as palladium on carbon (Pd/C). The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. It has been found to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it can inhibit cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response .

Comparison with Similar Compounds

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5S/c20-17(12-5-6-15-16(9-12)24-11-23-15)18-13-3-1-4-14(10-13)19-7-2-8-25(19,21)22/h1,3-6,9-10H,2,7-8,11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVBHQBPALVTYDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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